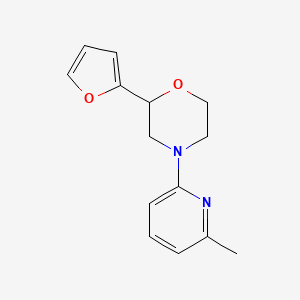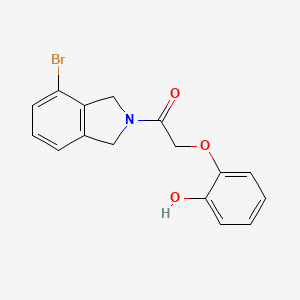
1-(4-Bromo-1,3-dihydroisoindol-2-yl)-2-(2-hydroxyphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-1,3-dihydroisoindol-2-yl)-2-(2-hydroxyphenoxy)ethanone is an organic compound that features a brominated isoindoline moiety and a hydroxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-1,3-dihydroisoindol-2-yl)-2-(2-hydroxyphenoxy)ethanone typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through the reduction of phthalimide derivatives.
Etherification: The hydroxyphenoxy group is introduced via an etherification reaction, where 2-hydroxyphenol reacts with an appropriate electrophile, such as an alkyl halide, in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-1,3-dihydroisoindol-2-yl)-2-(2-hydroxyphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may yield reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiols (RSH)
Major Products
Oxidation: Quinones, oxidized derivatives
Reduction: Reduced isoindoline derivatives
Substitution: Azido derivatives, thioethers
Scientific Research Applications
1-(4-Bromo-1,3-dihydroisoindol-2-yl)-2-(2-hydroxyphenoxy)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Materials Science: It can be incorporated into polymeric materials or used as a precursor for the synthesis of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1,3-dihydroisoindol-2-yl)-2-(2-hydroxyphenoxy)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-1,3-dihydroisoindol-2-yl)-2-(2-hydroxyphenoxy)ethanone
- 1-(4-Fluoro-1,3-dihydroisoindol-2-yl)-2-(2-hydroxyphenoxy)ethanone
- 1-(4-Iodo-1,3-dihydroisoindol-2-yl)-2-(2-hydroxyphenoxy)ethanone
Uniqueness
1-(4-Bromo-1,3-dihydroisoindol-2-yl)-2-(2-hydroxyphenoxy)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its overall chemical behavior compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
1-(4-bromo-1,3-dihydroisoindol-2-yl)-2-(2-hydroxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c17-13-5-3-4-11-8-18(9-12(11)13)16(20)10-21-15-7-2-1-6-14(15)19/h1-7,19H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAYTFAQOSUGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)COC3=CC=CC=C3O)C(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-[1-(5-fluoropyridin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B6716833.png)
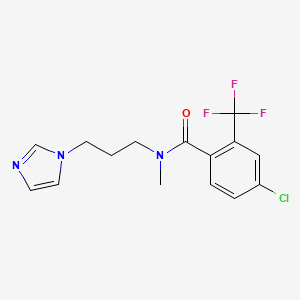
![4-methoxy-4-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]azepane-1-carboxamide](/img/structure/B6716846.png)
![1-[(2-Cyclopentyloxypyridin-4-yl)methyl]-3-[1-(oxan-4-yl)ethyl]urea](/img/structure/B6716851.png)
![1-[2-Methyl-2-(4-methylphenyl)propyl]-3-[(1-methylsulfonylcyclopropyl)methyl]urea](/img/structure/B6716869.png)
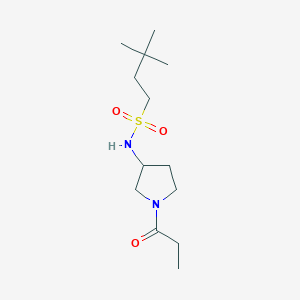
![3-[(2-Bromo-6-fluorophenyl)methylamino]benzamide](/img/structure/B6716874.png)
![5-chloro-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B6716888.png)
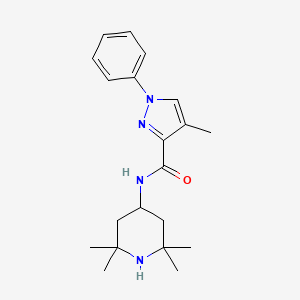
![N-[1-(3-methoxypyridin-4-yl)ethyl]thiophene-3-carboxamide](/img/structure/B6716904.png)
![4-chloro-N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B6716913.png)
![5-[(4-Chloropyridine-2-carbonyl)amino]-2-methoxypyridine-3-carboxamide](/img/structure/B6716924.png)
![5-[(2-Chloro-6-fluorobenzoyl)amino]-2-methoxypyridine-3-carboxamide](/img/structure/B6716932.png)
